molecular formula C8H9BF2O3 B13456974 (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid

(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid

Cat. No.: B13456974
M. Wt: 201.97 g/mol
InChI Key: ZVJBBTAZYWOMKJ-UHFFFAOYSA-N
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Description

(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a difluoromethyl group and a methoxy group. The combination of these functional groups imparts unique reactivity and stability to the compound, making it a valuable reagent in organic synthesis and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a palladium catalyst, which facilitates the formation of the boronic acid group on the aromatic ring.

Industrial Production Methods

Industrial production of (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium acetate (KOAc) or potassium phosphate (K3PO4) are often used to facilitate the reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or sodium perborate for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Aromatics: Formed through nucleophilic substitution of the methoxy group.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the difluoromethyl and methoxy groups, resulting in different reactivity and applications.

    (4-Methoxyphenyl)boronic Acid: Similar structure but without the difluoromethyl group, leading to different chemical properties.

    (2-(Trifluoromethyl)-4-methoxyphenyl)boronic Acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and stability.

Uniqueness

(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both the difluoromethyl and methoxy groups, which impart distinct chemical properties and reactivity. The difluoromethyl group enhances the compound’s stability and ability to participate in hydrogen bonding, while the methoxy group provides additional sites for functionalization.

Properties

Molecular Formula

C8H9BF2O3

Molecular Weight

201.97 g/mol

IUPAC Name

[2-(difluoromethyl)-4-methoxyphenyl]boronic acid

InChI

InChI=1S/C8H9BF2O3/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,8,12-13H,1H3

InChI Key

ZVJBBTAZYWOMKJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C(F)F)(O)O

Origin of Product

United States

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